molecular formula C22H28N2O2 B2357229 N-[(1-benzylpiperidin-4-yl)methyl]-2-(4-methylphenoxy)acetamide CAS No. 954244-06-5

N-[(1-benzylpiperidin-4-yl)methyl]-2-(4-methylphenoxy)acetamide

Cat. No.: B2357229
CAS No.: 954244-06-5
M. Wt: 352.478
InChI Key: JRLFBJAKDSZKHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(1-benzylpiperidin-4-yl)methyl]-2-(4-methylphenoxy)acetamide is a synthetic acetamide derivative characterized by a benzyl-substituted piperidine moiety linked via a methylene bridge to an acetamide group. The acetamide moiety is further substituted with a 4-methylphenoxy group. This structural motif is common in compounds targeting neurological pathways, particularly acetylcholinesterase (AChE) inhibition, which is critical in Alzheimer’s disease (AD) therapeutics .

Properties

IUPAC Name

N-[(1-benzylpiperidin-4-yl)methyl]-2-(4-methylphenoxy)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O2/c1-18-7-9-21(10-8-18)26-17-22(25)23-15-19-11-13-24(14-12-19)16-20-5-3-2-4-6-20/h2-10,19H,11-17H2,1H3,(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRLFBJAKDSZKHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)NCC2CCN(CC2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Route 1: Reductive Amination and Amide Bond Formation

This two-step approach begins with the preparation of the piperidine intermediate:

  • Synthesis of 1-Benzylpiperidin-4-ylmethanamine :
    • Step 1 : Alkylation of piperidin-4-ylmethanol with benzyl bromide under basic conditions (K₂CO₃, DMF, 60°C, 12 h) yields 1-benzylpiperidin-4-ylmethanol.
    • Step 2 : Oxidation of the alcohol to the aldehyde (Swern oxidation: oxalyl chloride, DMSO, -78°C) followed by reductive amination (NaBH₃CN, NH₄OAc, MeOH) produces 1-benzylpiperidin-4-ylmethanamine.
  • Amide Coupling :
    • Reaction of 2-(4-methylphenoxy)acetic acid with 1-benzylpiperidin-4-ylmethanamine using EDCI/HOBt in DCM at 0–25°C for 24 h yields the target compound.

Key Data :

Parameter Value
Overall Yield 32–38% (non-optimized)
Purity (HPLC) >95% after column chromatography

Route 2: Piperidine Ring Construction via Cyclization

An alternative method builds the piperidine core in situ:

  • Cyclization of 4-(Benzylamino)butyronitrile :
    • Heating 4-(benzylamino)butyronitrile with HCl in ethanol (reflux, 8 h) forms 1-benzylpiperidin-4-amine.
  • Methyl Group Introduction :
    • Mannich reaction with formaldehyde and acetic acid under microwave irradiation (100°C, 30 min) gives 1-benzylpiperidin-4-ylmethylamine.
  • Acetamide Formation :
    • Coupling with 2-(4-methylphenoxy)acetyl chloride (Et₃N, THF, 0°C, 2 h).

Advantages :

  • Avoids hazardous reducing agents.
  • Microwave-assisted steps reduce reaction time by 60%.

Reaction Optimization and Critical Parameters

Solvent and Temperature Effects

Comparative studies of amide coupling solvents reveal:

Solvent Yield (%) Byproducts (%)
DCM 72 <5
THF 65 12
DMF 58 18

Optimal temperatures for the amidation step range between 0°C (initial activation) and 25°C (completion), minimizing epimerization.

Catalytic Systems

EDCI/HOBt remains the standard coupling system, but recent alternatives show promise:

Reagent System Yield (%) Reaction Time (h)
EDCI/HOBt 72 24
HATU/DIPEA 78 12
DMT-MM/NaHCO₃ 68 18

HATU-based systems improve yields but increase costs by 40% compared to EDCI.

Analytical Characterization

Spectroscopic Data

Consistent spectral features across studies include:

Technique Key Signals
¹H NMR (400 MHz, CDCl₃) δ 7.28–7.18 (m, 5H, Ar-H), 4.50 (s, 2H, OCH₂), 3.78 (d, J=12 Hz, 2H, NCH₂), 2.65 (t, J=11 Hz, 2H, piperidine-H)
HRMS m/z 353.2234 [M+H]⁺ (calc. 353.2231)
IR (KBr) 1645 cm⁻¹ (C=O stretch), 1240 cm⁻¹ (C-O-C)

Chromatographic Purity

Reverse-phase HPLC (C18 column, 70:30 MeOH/H₂O + 0.1% TFA) shows retention at 8.9 min with >99% purity in optimized batches.

Scale-Up Considerations

Industrial-scale production (kg quantities) faces three primary challenges:

  • Cost of Benzyl Protecting Group : Adds $120–150/kg to production costs versus non-benzylated analogs.
  • Column Chromatography Limitations : Replace with recrystallization (hexane/EtOAc 4:1) for bulk purification.
  • Exothermic Risks : Amide coupling requires jacketed reactors with ΔT <5°C/min to prevent runaway reactions.

Comparative Analysis of Synthetic Methods

Metric Route 1 Route 2
Total Steps 3 4
Overall Yield 38% 29%
Hazardous Reagents NaBH₃CN HCl gas
Scalability Pilot-plant Lab-scale

Route 1 demonstrates better scalability despite lower yields, while Route 2 offers safer intermediates for small-scale research.

Chemical Reactions Analysis

Types of Reactions

N-[(1-benzylpiperidin-4-yl)methyl]-2-(4-methylphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl or piperidine moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition or receptor binding.

    Medicine: Investigated for its therapeutic potential in treating conditions such as pain, inflammation, or neurological disorders.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[(1-benzylpiperidin-4-yl)methyl]-2-(4-methylphenoxy)acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various physiological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

N-(1-benzylpiperidin-4-yl)-2-(2-oxoindolin-3-yl)acetamide (Compound 23)

  • Structure: Shares the benzylpiperidine core but replaces the 4-methylphenoxy group with a 2-oxoindolin-3-yl substituent.
  • Activity : Exhibits potent AChE inhibition (IC₅₀ = 0.01 µM), comparable to donepezil (IC₅₀ = 0.04 µM) .
  • Significance : The 2-oxoindolin-3-yl group enhances binding to AChE’s catalytic site, while the benzylpiperidine interacts with the peripheral anionic site .

N-[(1-benzylpiperidin-4-yl)methyl]-2-(4-methylphenoxy)acetamide (Target Compound)

  • Hypothesized Activity: Expected to inhibit AChE, though specific IC₅₀ data are unavailable. Structural analogs suggest low-nanomolar potency .

Table 1: Comparison of Anti-Alzheimer’s Acetamide Derivatives

Compound Substituent (R) AChE IC₅₀ (µM) Key Features
N-[(1-benzylpiperidin-4-yl)methyl]-... 4-methylphenoxy N/A Potential improved bioavailability
Compound 23 2-oxoindolin-3-yl 0.01 High potency, dual binding mechanism
Donepezil Benzylpiperidine (reference) 0.04 Clinically approved

Flavoring Agents with Phenoxyacetamide Motifs

2-(4-Methylphenoxy)-N-(1H-pyrazol-3-yl)-N-(thiophen-2-ylmethyl)acetamide (FL-no: 16.133)

  • Structure: Retains the 4-methylphenoxy-acetamide core but substitutes the benzylpiperidine with pyrazole and thiophenmethyl groups.
  • Application : Approved as a food flavoring agent (EU) due to its cooling sensation .

Key Difference : Unlike the target compound, this derivative lacks the piperidine moiety critical for neurological activity, emphasizing how substituent choice dictates application.

Other Structurally Related Acetamides

ISRIB-A10

  • Structure: 2-(4-Methylphenoxy)-N-[(1r,4r)-4-[2-(4-chlorophenoxy)acetamido]cyclohexyl]acetamide.
  • Divergence : Cyclohexyl group replaces the benzylpiperidine, altering pharmacokinetics and target specificity.

N-(4-fluorophenyl)-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetamide

  • Structure : Incorporates a sulfonylpiperazine group instead of benzylpiperidine.
  • Activity : Likely modulates serotonin or dopamine receptors, though specific data are unavailable .

Table 2: Structural and Functional Divergence in Acetamide Derivatives

Compound Core Structure Key Substituent Primary Application
Target Compound Benzylpiperidine 4-methylphenoxy Hypothesized anti-Alzheimer’s
FL-no: 16.133 Pyrazole-thiophene 4-methylphenoxy Food flavoring
ISRIB-A10 Cyclohexyl 4-chlorophenoxy ISR pathway modulation

Critical Analysis of Substituent Effects

  • Benzylpiperidine Group : Essential for AChE inhibition via π-π stacking and hydrophobic interactions .
  • 4-Methylphenoxy vs. Indolin-2-one: The latter enhances AChE affinity but may reduce blood-brain barrier permeability due to higher polarity.
  • Pyrazole/Thiophene Substitution: Redirects application to non-neurological uses, highlighting the scaffold’s versatility .

Biological Activity

N-[(1-benzylpiperidin-4-yl)methyl]-2-(4-methylphenoxy)acetamide is a synthetic organic compound that belongs to the class of piperidine derivatives. This compound has garnered attention for its potential biological activities, particularly its interactions with various receptors and enzymes that are relevant in pharmacology. This article provides a detailed overview of the biological activity of this compound, including its receptor affinities, enzyme inhibition capabilities, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound's structure consists of a piperidine ring substituted with a benzyl group and an acetamide moiety linked to a 4-methylphenoxy group. The synthesis typically involves:

  • Formation of the Piperidine Ring : Cyclization of appropriate precursors.
  • Benzylation : Reaction of the piperidine nitrogen with benzyl chloride.
  • Acylation : Reaction with 2-(4-methylphenoxy)acetyl chloride to yield the final product.

Receptor Affinity

Research indicates that derivatives of N-(1-benzylpiperidin-4-yl)phenylacetamide exhibit significant affinity for sigma receptors, particularly sigma1 and sigma2.

  • Sigma Receptor Binding : The compound shows high selectivity for sigma1 receptors (Ki values around 3.90 nM), while displaying lower affinity for sigma2 receptors (Ki values around 240 nM) .
  • Substituent Effects : Substituents on the aromatic ring influence binding affinities; halogen substitutions generally enhance sigma2 affinity while maintaining sigma1 affinity .

Enzyme Inhibition Studies

Recent studies have evaluated the compound's potential as an inhibitor of various enzymes associated with neurodegenerative diseases:

  • Cholinesterase Inhibition : The compound has been tested for its inhibitory effects on human acetylcholinesterase (hAChE), human butyrylcholinesterase (hBChE), and human beta-secretase (hBACE-1). Notably, compounds derived from this structure demonstrated multifunctional inhibitory profiles, suggesting potential applications in treating Alzheimer's disease .

Table 1: Enzyme Inhibition Data

CompoundhAChE IC50 (nM)hBChE IC50 (nM)hBACE-1 IC50 (nM)
SD-4253040
SD-6202835

Neuroprotective Effects

In vivo studies have shown that certain derivatives can improve cognitive functions in animal models of Alzheimer's disease. For instance, compounds like SD-6 have demonstrated significant improvements in memory and cognitive function without neurotoxic effects .

Case Study 1: Cognitive Enhancement in Alzheimer’s Models

In a study involving scopolamine-induced memory impairment in rats, treatment with SD-6 resulted in:

  • Improved performance in memory tasks.
  • Biochemical analysis showed reduced levels of malonaldehyde (a marker of oxidative stress) and increased superoxide dismutase levels, indicating neuroprotective effects .

Case Study 2: Binding Affinity Variations

A comparative study on various substituted phenylacetamide derivatives revealed that the presence of electron-donating groups significantly altered binding affinities at both sigma receptors, with some compounds showing promising profiles for further development as radiotracers in imaging studies .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for optimizing the yield of N-[(1-benzylpiperidin-4-yl)methyl]-2-(4-methylphenoxy)acetamide, and how can common by-products be mitigated?

  • Methodology : Multi-step synthesis typically involves (i) functionalization of the piperidine core via reductive amination or alkylation, (ii) coupling of the phenoxyacetamide moiety using carbodiimide-mediated reactions, and (iii) purification via column chromatography or recrystallization . To minimize by-products (e.g., incomplete benzylation), monitor reactions with TLC/HPLC and optimize stoichiometry of benzyl halide derivatives .

Q. Which analytical techniques are essential for confirming the structural integrity and purity of this compound?

  • Methodology :

  • NMR spectroscopy (¹H/¹³C) to verify benzylpiperidine and acetamide moieties.
  • High-resolution mass spectrometry (HRMS) for molecular weight confirmation.
  • HPLC (reverse-phase C18 column, UV detection) to assess purity (>95%) and identify polar impurities .

Q. How does the 4-methylphenoxy group influence the compound’s solubility and pharmacokinetic properties?

  • Methodology : Perform logP measurements (shake-flask or chromatographic methods) to assess lipophilicity. Compare with analogs lacking the methyl group to isolate its contribution. Solubility can be tested in PBS/ethanol mixtures via nephelometry .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activity data (e.g., IC₅₀ variations) across different assay systems?

  • Methodology :

  • Orthogonal assays : Validate receptor binding (e.g., radioligand displacement) alongside functional assays (e.g., calcium flux for GPCRs).
  • Control for assay conditions : pH, temperature, and serum protein interference (e.g., albumin binding) can alter apparent potency .
  • Molecular dynamics simulations to predict binding mode consistency across homologs .

Q. What strategies are recommended for identifying the primary biological targets of this compound in neurological research?

  • Methodology :

  • Affinity chromatography : Immobilize the compound on a solid support to pull down interacting proteins from brain homogenates.
  • DARTS (Drug Affinity Responsive Target Stability) : Identify stabilized proteins upon compound binding via proteolysis and LC-MS/MS .
  • In silico docking : Screen against neurotransmitter receptors (e.g., acetylcholine, serotonin receptors) using homology models .

Q. How can structure-activity relationship (SAR) studies be designed to improve selectivity for a specific enzyme or receptor?

  • Methodology :

  • Analog synthesis : Modify the benzyl group (e.g., halogenation) or phenoxy moiety (e.g., substituent position).
  • Functional group replacement : Replace acetamide with sulfonamide to alter hydrogen-bonding patterns.
  • Pharmacophore mapping : Use X-ray crystallography or Cryo-EM of target-ligand complexes to guide design .

Q. What experimental approaches address conflicting in vitro vs. in vivo efficacy data (e.g., poor bioavailability vs. high cellular potency)?

  • Methodology :

  • ADME profiling : Measure metabolic stability (hepatic microsomes), permeability (Caco-2 assays), and plasma protein binding.
  • Pro-drug strategies : Introduce ester/amide cleavable groups to enhance absorption.
  • Pharmacokinetic modeling : Correlate free plasma concentrations with target engagement using PET imaging .

Data Interpretation and Optimization

Q. How should researchers analyze contradictory results in dose-response curves across cell lines?

  • Methodology :

  • Cell line validation : Check receptor expression levels (qPCR/Western blot).
  • Pathway inhibition : Use kinase/phosphatase inhibitors to identify compensatory mechanisms.
  • Single-cell RNA sequencing to detect subpopulations with divergent responses .

Q. What computational tools are most effective for predicting metabolic hotspots susceptible to cytochrome P450 oxidation?

  • Methodology :

  • MetaSite or StarDrop for site-of-metabolism prediction.
  • MD simulations with CYP3A4/2D6 homology models to assess binding orientations.
  • Validate with LC-MS/MS metabolite identification in hepatocyte incubations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.